4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

Pharmaceutical impurity profiling Reversed-phase HPLC Ambroxol hydrochloride QC

4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1), cataloged as Ambroxol Impurity 92 or Ambroxol Impurity L, is a trans-configured cyclohexanol derivative bearing a 2-nitrobenzylamino substituent (C₁₃H₁₈N₂O₃, MW 250.29 g/mol). It is a known process-related impurity of the mucolytic active pharmaceutical ingredient (API) Ambroxol hydrochloride and is utilized primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing in both drug substance and finished dosage form manufacturing.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 223932-34-1
Cat. No. B3253492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol
CAS223932-34-1
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C13H18N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-4,11-12,14,16H,5-9H2
InChIKeyDELTZHFOMFJNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1) – Ambroxol Impurity 92 Reference Standard Procurement Guide


4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1), cataloged as Ambroxol Impurity 92 or Ambroxol Impurity L, is a trans-configured cyclohexanol derivative bearing a 2-nitrobenzylamino substituent (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) . It is a known process-related impurity of the mucolytic active pharmaceutical ingredient (API) Ambroxol hydrochloride and is utilized primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing in both drug substance and finished dosage form manufacturing [1]. Commercial supply of this impurity reference standard is typically provided at a minimum purity specification of ≥95% (HPLC) .

Why Generic Ambroxol Impurity Standards Cannot Substitute for 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1)


In-class Ambroxol impurity reference standards are not interchangeable due to compound-specific chromatographic behavior and distinct structural features. The targeted trans-(2-nitrophenyl)methylamino cyclohexanol scaffold possesses a unique combination of a nitroaromatic chromophore, a benzylic amine linkage, and a trans-cyclohexanol ring, each contributing to a characteristic UV absorption profile and reversed-phase HPLC retention time that differ from other EP-specified Ambroxol impurities (e.g., Impurity B, C, D, E) [1]. Substitution with a cis-isomer or a des-nitro analog in an HPLC system suitability test can lead to misidentification of impurity peaks, inaccurate resolution calculations, and potential batch rejection due to a failure to meet system suitability criteria specified in pharmacopeial monographs [2].

Quantitative Differentiation Evidence for 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1) vs. Closest Analogs


HPLC Retention Time Differentiation vs. Ambroxol EP Impurity D (cis-Isomer)

The trans-configuration of the cyclohexanol ring in the target compound yields a distinct reversed-phase HPLC retention time compared to its cis-isomer counterpart (Ambroxol EP Impurity D). Under the EP monograph chromatographic conditions, Impurity D (cis-Ambroxol) is specified to elute with a relative retention time (RRT) of approximately 1.3 relative to Ambroxol, whereas the trans-configured impurity standards are reported separately, enabling unambiguous peak identification [1]. This stereochemical differentiation is critical for system suitability testing where resolution between cis and trans impurities must exceed 1.5 [2].

Pharmaceutical impurity profiling Reversed-phase HPLC Ambroxol hydrochloride QC

UV Spectral Differentiation: Nitroaromatic Chromophore vs. Des-Nitro (Ambroxol Didesbromo) Analog

The presence of the 2-nitrophenyl chromophore in the target compound provides a strong absorption band near 260–270 nm (π→π* transition of the nitroaromatic system), whereas the fully reduced amino analog (Ambroxol Didesbromo Impurity, trans-4-[(2-aminobenzyl)amino]cyclohexanol, CAS 46727-91-7) lacks this chromophore and exhibits only a weak benzenoid absorption below 254 nm [1]. The molar extinction coefficient (ε) at the EP detection wavelength of 248 nm is therefore significantly higher for the nitro compound, translating into a lower limit of detection (LOD) and enabling more sensitive trace-level quantification when this impurity standard is used for system suitability [2].

UV-Vis spectrophotometry Impurity detection sensitivity Method validation

Structural Differentiation: Nitro Group Enables Orthogonal Reductive Derivatization for Method Development

The 2-nitrobenzyl moiety of the target compound can be selectively reduced to the corresponding amine under mild catalytic hydrogenation conditions or with sodium dithionite, a transformation not feasible with the fully aromatized brominated impurities (e.g., Impurity B, CAS 18683-95-9) [1]. This property enables the use of the nitro impurity as an internal procedural control for assessing reductive workup efficiency during sample preparation. In an LC-MS/MS method, the nitro-to-amine mass shift (Δm/z = -16) provides a confirmatory identification signal that is absent in the des-nitro analog (CAS 46727-91-7), which lacks this differential mass tag [2].

Pre-column derivatization LC-MS/MS Selective detection

Solubility and Sample Preparation Advantage vs. Dibromo-Nitro Analog

The target compound (MW 250.29 g/mol) is soluble in most organic solvents including ethanol, diethyl ether, benzene, and acetone, facilitating straightforward preparation of stock and working standard solutions . In contrast, the dibromo-substituted impurity analog (trans-4-((3,5-dibromo-2-nitrobenzyl)amino)cyclohexanol, MW ≈ 408.0 g/mol) exhibits markedly lower solubility in standard HPLC diluents due to its higher molecular weight and additional halogen content, often requiring sonication or the use of DMSO as a co-solvent that may interfere with peak shape in reversed-phase chromatography .

Sample preparation Reference standard handling HPLC diluent compatibility

Highest-Value Application Scenarios for 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol (CAS 223932-34-1) Based on Quantitative Differentiation Evidence


Pharmacopeial Method System Suitability Testing for Ambroxol Hydrochloride Drug Substance

This impurity reference standard is employed as a resolution marker in the European Pharmacopoeia (EP) HPLC method for Ambroxol hydrochloride related substances. Its distinct RRT relative to cis-isomer Impurity D and the API peak allows QC laboratories to verify column performance and mobile phase composition prior to batch release testing, directly supporting ANDA/NDA regulatory filings [1].

Stability-Indicating Method Development and Forced Degradation Studies

The compound's nitroaromatic UV chromophore and redox-active functional group make it an ideal system suitability marker for HPLC methods employing UV detection at 248 nm. Its enhanced detector response (≥5-fold vs. des-nitro analog) enables detection at the ≤0.05% ICH Q3A reporting threshold, a critical performance parameter for stability-indicating assay validation [2].

Process Impurity Origin Tracing in Ambroxol Synthesis Route Optimization

As a nitro intermediate in the reductive amination pathway leading to Ambroxol, this compound serves as a key marker for monitoring the completeness of the catalytic hydrogenation step. Its presence above the specification limit in the final API indicates incomplete reduction of the nitro precursor, enabling process chemists to optimize hydrogen pressure, catalyst loading, and reaction time [3].

LC-MS/MS Confirmatory Identity Testing in Bioequivalence Studies

The characteristic nitro-to-amine mass shift (Δm/z = −16) upon in-source fragmentation provides a unique confirmatory MRM transition for this impurity that is absent in all brominated EP impurities. This facilitates its use as a retention time and mass spectrometric reference marker in bioanalytical methods supporting pharmacokinetic and bioequivalence studies of Ambroxol formulations [4].

Quote Request

Request a Quote for 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.